Bienvenue dans la boutique en ligne BenchChem!

Epanolol

Beta-adrenoceptor pharmacology Receptor binding affinity Cardioselectivity

Epanolol’s unique β1-partial agonism delivers a differentiated cardiovascular research tool: preserved resting and nocturnal heart rate, maintained renal plasma flow, and improved subject tolerability vs. pure β1-blockers like atenolol and metoprolol. With pA2 values of 8.42 (β1) and 6.33 (β2) and a selectivity ratio of 123, it serves as an indispensable reference standard for β-adrenoceptor studies. Its ~20-hour half-life supports once-daily dosing in chronic models, reducing attrition and protocol complexity. Procurement ensures compound-specific reproducibility—substitution with other β1-blockers will alter key experimental outcomes in heart rate variability, exercise tolerance, and renal function studies.

Molecular Formula C20H23N3O4
Molecular Weight 369.4 g/mol
CAS No. 86880-51-5
Cat. No. B1662726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpanolol
CAS86880-51-5
Synonymsepanolol
ICI 141,292
ICI 141292
ICI-141,292
N-(2-((3-(2-cyanophenoxy)-2-hydroxypropyl)amino)ethyl)-4-hydroxyphenylacetamide
Visaco
Molecular FormulaC20H23N3O4
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)OCC(CNCCNC(=O)CC2=CC=C(C=C2)O)O
InChIInChI=1S/C20H23N3O4/c21-12-16-3-1-2-4-19(16)27-14-18(25)13-22-9-10-23-20(26)11-15-5-7-17(24)8-6-15/h1-8,18,22,24-25H,9-11,13-14H2,(H,23,26)
InChIKeyYARKMNAWFIMDKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epanolol (CAS 86880-51-5): Cardioselective β1-Adrenoceptor Partial Agonist for Cardiovascular Research and Procurement


Epanolol (CAS 86880-51-5) is a β1-selective adrenoceptor partial agonist (β-blocker with intrinsic sympathomimetic activity, ISA) developed by Imperial Chemical Industries (ICI) as ICI 141,292 [1]. It exhibits a unique pharmacological profile characterized by potent β1-adrenoceptor antagonist activity combined with moderate partial agonist activity, placing it in a distinct class among beta-blockers [2]. Epanolol was clinically investigated for angina pectoris and hypertension, demonstrating efficacy comparable to established β1-selective antagonists while offering a differentiated tolerability profile due to its ISA [3]. The compound serves as a valuable reference agent for preclinical and clinical studies exploring the therapeutic implications of β1-selective partial agonism in cardiovascular disease models.

Why Epanolol Cannot Be Interchanged with Other β1-Selective Blockers in Research and Clinical Settings


Epanolol's distinct intrinsic sympathomimetic activity (ISA) fundamentally alters its pharmacodynamic profile compared to pure β1-antagonists like atenolol and metoprolol, as well as non-selective ISA-possessing blockers like pindolol [1]. Unlike pure antagonists that suppress both resting and exercise-induced sympathetic drive, epanolol's partial agonist activity provides a basal level of receptor stimulation, resulting in less pronounced resting bradycardia, preserved nocturnal heart rate, and differential effects on renal hemodynamics and peripheral vascular resistance [2]. Furthermore, the magnitude and dose-dependence of its ISA differ substantially from other partial agonists such as pindolol, which exhibits non-selective β-blockade and β2-ISA, and practolol, which has weaker ISA and is associated with significant toxicity [3]. Consequently, substituting epanolol with another β1-blocker—even one with ISA—will alter key experimental outcomes in cardiovascular models, particularly those assessing heart rate variability, exercise tolerance, and renal function, making compound-specific characterization essential for reproducibility and procurement integrity.

Quantitative Differentiation of Epanolol from Comparator β-Blockers: A Technical Evidence Guide for Scientific Selection


β1-Selectivity Ratio (pA2 Atrial vs. Tracheal) and In Vivo Antagonist Potency Compared to Atenolol and Practolol

Epanolol demonstrates high β1-selectivity in vitro, with a pA2 value of 8.42 at atrial β1-adrenoceptors and 6.33 at tracheal β2-adrenoceptors, yielding a selectivity ratio of 123 [1]. In vivo antagonist potency at cardiac β1-adrenoceptors was 18-fold greater than atenolol and 40-fold greater than practolol in the dog model [2]. This quantitative selectivity profile confirms epanolol's enhanced specificity for β1 receptors relative to both a commonly used pure β1-antagonist (atenolol) and an earlier ISA-possessing β1-blocker (practolol).

Beta-adrenoceptor pharmacology Receptor binding affinity Cardioselectivity

Hemodynamic Differentiation: Resting and Exercise Heart Rate and Blood Pressure vs. Atenolol and Metoprolol

In a randomized double-blind parallel-group study of 173 patients with stable angina pectoris, epanolol (200 mg o.d.) and atenolol (100 mg o.d.) showed no significant difference in anti-anginal efficacy, but resting heart rate and blood pressure were significantly lower on atenolol [1]. In a 24-hour Holter monitoring study (n=62), mean 24-hour heart rate was significantly higher with epanolol (72 bpm) compared to metoprolol (64 bpm, p<0.001), and the median total duration of bradycardia (HR <60 bpm) was 60 minutes for epanolol vs. 428 minutes for metoprolol (p<0.001) [2]. During nocturnal periods, epanolol-treated patients maintained heart rates comparable to untreated baseline, while metoprolol induced significant nocturnal bradycardia [3]. A separate exercise tolerance study (n=114) confirmed resting heart rate was higher on epanolol 200 mg (72±11 bpm) than metoprolol 200 mg (64±12 bpm, p<0.001), with similar maximal workload achieved (134±18 W vs. 133±37 W, NS) [4].

Hemodynamics Heart rate Blood pressure Exercise physiology

Comparative Tolerability and Patient-Reported Outcomes vs. Atenolol and Metoprolol

In the Visacor Study (n=173), epanolol (200 mg o.d.) tended to be better tolerated than atenolol (100 mg o.d.), as shown by visual analogue scales of well-being, activity, energy, and warm extremities, further supported by fewer reports on possible adverse reactions [1]. In the VISA 1 multicentre crossover study (n=573), patient preference for epanolol 200 mg o.d. over metoprolol 100 mg b.i.d. was 55% vs. 45% (p=0.137), with reasons for preferring epanolol largely based on fewer adverse effects [2]. A tolerability questionnaire revealed epanolol had a significantly better profile than metoprolol for 10 specific side effects, particularly those classically associated with β-blocker therapy [3].

Tolerability Adverse effects Patient preference Quality of life

Renal Hemodynamics and Sodium Excretion: Differential Effects vs. Atenolol

In a study of nine normotensive volunteers, renal plasma flow was significantly lower before, during, and after sodium chloride infusion while on treatment with atenolol compared with epanolol [1]. Urinary sodium excretion was lower on atenolol than on epanolol, while glomerular filtration rate remained unchanged by either drug [2]. Basal urinary kallikrein excretion was diminished by atenolol, and both epanolol and atenolol inhibited the rise in urinary kallikrein excretion after sodium chloride infusion [3].

Renal function Sodium excretion Renal plasma flow Hypertension

Intrinsic Sympathomimetic Activity (ISA) Profile: Partial Agonist Magnitude and Dose-Dependence vs. Pindolol and Practolol

Epanolol exhibits less partial agonist activity in the rat than pindolol, but more than practolol [1]. Critically, epanolol behaves as a classical partial agonist, exhibiting agonist activity at all β-adrenoceptor blocking doses, whereas pindolol causes predominantly β-adrenoceptor blockade at low doses and partial agonist activity only at higher doses [2]. In a clinical comparative study (n=30), sitting heart rates were reduced with epanolol 200 mg b.i.d. (p<0.01) but unchanged with pindolol 10 mg b.i.d. and epanolol 400 mg q.d., demonstrating dose-dependent ISA for epanolol [3]. Isoproterenol-induced cardioacceleration was abolished by pindolol but only attenuated by epanolol, further confirming the functional difference in ISA [4].

Intrinsic sympathomimetic activity Partial agonism Dose-response Receptor pharmacology

Pharmacokinetic Profile: Long Terminal Half-Life, Low Oral Bioavailability, and Food Interaction

Epanolol exhibits a terminal plasma half-life of approximately 20 hours in healthy young volunteers, extending to 17-28 hours in elderly populations with substantial inter-individual variability [1][2]. Oral bioavailability is consistently low (7-8% under fasting conditions) and decreases by approximately 25% when administered with food [3]. Notably, repeated daily dosing does not result in significant drug accumulation in elderly subjects with moderate renal impairment [4].

Pharmacokinetics Bioavailability Half-life Drug metabolism

Optimal Research and Procurement Applications for Epanolol Based on Quantitative Differentiation


Preclinical Cardiovascular Models Requiring β1-Selective Antagonism with Preserved Resting Heart Rate and Nocturnal Sympathetic Tone

Epanolol is ideally suited for in vivo cardiovascular research models where pure β1-antagonists like atenolol or metoprolol induce confounding bradycardia, particularly nocturnal bradycardia. Its ISA-driven preservation of resting heart rate (72 bpm vs. 64 bpm for metoprolol) and near-normal nocturnal heart rates [1] enable investigation of β1-blockade effects without the hemodynamic confounders of profound bradycardia. This is particularly valuable in studies of exercise physiology, circadian rhythm cardiovascular regulation, and long-term telemetry monitoring in conscious animals.

Comparative Pharmacology Studies Assessing the Functional Consequences of β1-Partial Agonism

Epanolol serves as a critical reference compound for elucidating the role of β1-ISA in cardiovascular pharmacology. Its classical partial agonist behavior (ISA present at all blocking doses) contrasts with pindolol's threshold-dependent ISA [2], providing a tool to dissect dose-response relationships of partial agonism. In vitro receptor binding studies can leverage epanolol's well-characterized pA2 values (8.42 at β1, 6.33 at β2) and selectivity ratio (123) [3] as calibration standards for new chemical entities targeting β-adrenoceptors.

Renal Physiology and Hypertension Research Requiring Minimal Interference with Renal Perfusion

In models of hypertension and volume homeostasis, epanolol offers a distinct advantage over atenolol by preserving renal plasma flow and maintaining higher urinary sodium excretion during volume expansion [4]. This differential renal hemodynamic profile makes epanolol the β1-blocker of choice for experiments where renal function is a primary endpoint or where confounding reductions in renal perfusion could compromise data interpretation. Its moderate antihypertensive effect (5-11% reduction in arterial pressure) [5] also allows for assessment of blood pressure-independent mechanisms.

Tolerability and Adherence Studies in Long-Term Therapeutic Models

For chronic dosing studies where compound tolerability and subject retention are critical, epanolol's favorable side effect profile—demonstrated by significantly better tolerability scores versus metoprolol and improved well-being versus atenolol [6]—reduces attrition due to classic β-blocker adverse effects (e.g., cold extremities, fatigue). The once-daily dosing regimen supported by its ~20-hour half-life [7] further enhances protocol compliance in longitudinal studies, making it a practical choice for multi-week to multi-month cardiovascular investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epanolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.